Home > Products > Screening Compounds P139922 > 1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea - 1021090-93-6

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Catalog Number: EVT-2919214
CAS Number: 1021090-93-6
Molecular Formula: C21H23N5O4
Molecular Weight: 409.446
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[p-(2-Carboxyethyl)phenethylamino]-5′-N-ethylcarboxamidoadenosine (CGS21680)

Compound Description: 2-[p-(2-Carboxyethyl)phenethylamino]-5′-N-ethylcarboxamidoadenosine (CGS21680) is a selective adenosine A2A receptor agonist. It is used in research to investigate the role of A2A receptors in various physiological and pathological processes, including Parkinson's disease. []

Relevance: Although not directly structurally related to 1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, CGS21680 is discussed in the context of Parkinson's disease research alongside ASP5854, a dual antagonist of adenosine A1 and A2A receptors. This highlights the importance of adenosine receptor modulation in this disease, and suggests that compounds targeting these receptors, including 1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, could have therapeutic potential.

8-((E)-2-(3,4-Dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002; Istradefylline)

Compound Description: 8-((E)-2-(3,4-Dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002; Istradefylline) is a selective adenosine A2A receptor antagonist. It is clinically used as an adjunctive treatment for Parkinson's disease. []

Relevance: Similar to CGS21680, KW-6002 is mentioned alongside ASP5854 in Parkinson's disease research. This reinforces the significance of adenosine A2A receptor modulation in the disease. While KW-6002 is a selective A2A antagonist, 1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea's potential activity on adenosine receptors is unknown, warranting further investigation into its pharmacological profile.

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: 5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854) is a novel dual antagonist of adenosine A1 and A2A receptors. It has shown promising results in preclinical studies for the treatment of Parkinson's disease and cognitive impairment. []

Relevance: ASP5854 highlights the therapeutic potential of targeting both adenosine A1 and A2A receptors. Although the specific targets of 1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea are not yet defined, the presence of a pyrimidine moiety similar to that found in ASP5854 raises the possibility that it could also interact with adenosine receptors, justifying further exploration.

[6-(4-Ethoxy-3-methoxy-phenyl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl]-phenyl-methanone (THPT-1)

Compound Description: [6-(4-Ethoxy-3-methoxy-phenyl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl]-phenyl-methanone (THPT-1) is a highly selective muscarinic acetylcholine receptor M3 (mAChRs M3) inhibitor. It has shown potential as a prototype for drugs to treat chronic obstructive pulmonary disease (COPD) and asthma. []

5-Benzoyl-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)hexahydropyrimidin-2-one (THPO-4)

Compound Description: 5-Benzoyl-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)hexahydropyrimidin-2-one (THPO-4) is another highly selective mAChRs M3 inhibitor, exhibiting potent antagonistic activity at nanomolar concentrations. It is also proposed as a prototype for effective COPD and asthma treatment drugs. []

Relevance: THPO-4 shares a similar hexahydropyrimidinone core structure with 1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea and THPT-1. The key difference lies in the presence of a carbonyl group in THPO-4 instead of the thioxo group found in THPT-1. This structural variation, along with the trifluoromethyl substituent, contributes to its specific M3 inhibitory activity.

Overview

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a complex organic compound with potential applications in medicinal chemistry. It features a unique structure that incorporates a urea linkage and various aromatic and heterocyclic components, which may contribute to its biological activity. The compound is classified under heterocyclic compounds, particularly those containing nitrogen, and may be relevant in the development of therapeutic agents targeting specific diseases.

Source and Classification

The compound can be identified by its Chemical Abstracts Service (CAS) number 946355-99-3. It belongs to the class of organic compounds known as ureas, which are characterized by the presence of a carbonyl group (C=O) bonded to two amine groups (NH2). Additionally, it contains methoxy and pyrimidine functional groups that enhance its chemical properties and potential biological activities.

Synthesis Analysis

Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves several steps:

  1. Formation of the Urea Linkage: The initial step involves reacting an amine with a carbonyl compound to form a urea. This can be achieved through the reaction of 3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)amine with an appropriate isocyanate derived from 3,4-dimethoxyaniline.
  2. Substitution Reactions: The methoxy groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the removal of unreacted starting materials and by-products.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is C21H23N5O4. Its structure consists of:

  • A central urea moiety
  • Two aromatic rings: one derived from 3,4-dimethoxyaniline and another from a substituted phenyl group.
  • A pyrimidine ring that contains a methoxy substituent.

Data

The molecular weight of the compound is approximately 409.44 g/mol. The structural representation can be visualized using molecular modeling software or drawing tools to understand its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can participate in various chemical reactions typical for urea derivatives:

  • Hydrolysis: Under acidic or basic conditions, the urea bond can hydrolyze to yield corresponding amines and carbon dioxide.
  • Substitution Reactions: The aromatic rings may undergo electrophilic substitution reactions depending on their substituents' electron-donating or withdrawing effects.

Technical Details

These reactions are crucial for modifying the compound's structure to enhance its biological activity or solubility in various solvents.

Mechanism of Action

The mechanism of action for 1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors involved in disease pathways.

Process

Research indicates that compounds with similar structures often act as inhibitors for various enzymes or pathways related to inflammation or cancer progression. Further studies are required to confirm its specific mechanism through biochemical assays.

Data

Preliminary studies may involve assessing its efficacy against target enzymes using enzyme kinetics and binding affinity measurements.

Physical and Chemical Properties Analysis

Physical Properties

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is expected to exhibit:

  • Appearance: Likely a crystalline solid.
  • Solubility: Moderate solubility in organic solvents; further studies needed for aqueous solubility.

Chemical Properties

The compound may demonstrate stability under standard laboratory conditions but could be sensitive to light or moisture, necessitating proper storage conditions.

Applications

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has potential applications in:

  1. Pharmaceutical Development: As a candidate for drug development targeting inflammatory diseases or cancers.
  2. Biochemical Research: To study mechanisms related to enzyme inhibition or receptor interactions.
  3. Chemical Biology: As a tool compound for investigating biological pathways involving pyrimidine derivatives.

Properties

CAS Number

1021090-93-6

Product Name

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea

Molecular Formula

C21H23N5O4

Molecular Weight

409.446

InChI

InChI=1S/C21H23N5O4/c1-13-22-19(12-20(23-13)30-4)24-14-5-7-15(8-6-14)25-21(27)26-16-9-10-17(28-2)18(11-16)29-3/h5-12H,1-4H3,(H,22,23,24)(H2,25,26,27)

InChI Key

PQXOAISTGKYCMM-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.